5-Aminotropolone

Catalog No.
S661491
CAS No.
7021-46-7
M.F
C7H7NO2
M. Wt
137.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Aminotropolone

CAS Number

7021-46-7

Product Name

5-Aminotropolone

IUPAC Name

5-amino-2-hydroxycyclohepta-2,4,6-trien-1-one

Molecular Formula

C7H7NO2

Molecular Weight

137.14 g/mol

InChI

InChI=1S/C7H7NO2/c8-5-1-3-6(9)7(10)4-2-5/h1-4H,8H2,(H,9,10)

InChI Key

SJJUTRFFONLOHZ-UHFFFAOYSA-N

SMILES

C1=CC(=O)C(=CC=C1N)O

Canonical SMILES

C1=CC(=O)C(=CC=C1N)O

The exact mass of the compound 5-Aminotropolone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 102877. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Aminotropolone is a derivative of tropolone, a non-benzenoid aromatic compound known for its seven-membered ring structure and metal-chelating properties conferred by adjacent carbonyl and hydroxyl groups [1]. The defining feature of 5-Aminotropolone for procurement and synthesis decisions is the addition of a primary aromatic amine group at the 5-position. This functional group introduces a site for covalent modification and fundamentally alters the compound's acid-base properties and electronic behavior compared to the parent molecule, tropolone [2].

Direct substitution of 5-Aminotropolone with its parent compound, tropolone, is impractical in many applications due to critical functional differences. The primary amino group of 5-Aminotropolone acts as a versatile reactive handle for covalent bond formation—a capability entirely absent in tropolone—enabling its integration into polymers or attachment to surfaces [1]. Furthermore, this amine introduces a basic site, creating a different pH-dependent solubility and metal-binding profile compared to the purely acidic nature of tropolone [2]. This amino group also functions as an electron-donating group, altering the redox potential of the tropolone ring system and making the molecule suitable for electrochemical applications where tropolone would be inert [3].

Enables Covalent Integration into Polymers and Surfaces via Primary Amine Reactivity

Unlike tropolone, which lacks a suitable functional group for most polymerizations, the primary amine of 5-Aminotropolone serves as a nucleophilic site for step-growth polymerization. This allows for its direct incorporation as a monomer into polymer backbones, such as polyamides or polyimides, to create materials with built-in metal-chelating capabilities. This reactivity is fundamental to aromatic amines and enables applications in functional materials synthesis that are inaccessible with tropolone [REFS-1, REFS-2].

Evidence DimensionReactivity as a Polymer Monomer
Target Compound DataPossesses a reactive primary amine suitable for step-growth polymerization (e.g., amidation).
Comparator Or BaselineTropolone: Lacks a reactive handle for direct incorporation into common polymer backbones like polyamides.
Quantified DifferenceQualitatively enables a class of reactions (e.g., polyamide formation) that are not feasible with the comparator.
ConditionsStandard conditions for polyamide or polyimide synthesis.

For creating functional polymers with intrinsic, high-affinity metal-binding sites, 5-Aminotropolone is a required precursor while tropolone is unsuitable.

Introduces pH-Dependent Processability via a Basic Amino Group

Tropolone possesses a single acidic pKa for its hydroxyl group, typically around 6.9-7.0 [1]. 5-Aminotropolone, however, is amphoteric, featuring both the acidic hydroxyl group and a basic amino group. Based on analogous aminophenol structures, the conjugate acid of the amino group is expected to have a pKa in the range of 4.3–5.5 [2]. This means that below pH ~4, 5-Aminotropolone will be a soluble cation, while tropolone remains neutral and less soluble. This difference in pH-dependent charge state provides a critical handle for controlling solubility, purification, and formulation processes.

Evidence DimensionAcid-Base Properties (pKa)
Target Compound DataExpected pKa1 (~4.3-5.5, -NH3+) and pKa2 (>7, -OH), providing pH-switchable cationic character.
Comparator Or BaselineTropolone: Single acidic pKa (~7.0, -OH), neutral at low pH.
Quantified DifferenceIntroduction of a basic ionization constant, leading to opposite charge states in acidic media (pH < 4).
ConditionsAqueous solution, 25 °C.

This allows for pH-based control over solubility and separation, enabling selective extraction or precipitation workflows that are not possible with tropolone.

Provides Redox Activity for Electrochemical Applications and Material Synthesis

The tropolone ring itself is not readily oxidized under typical electrochemical conditions. However, the introduction of the amino group provides an accessible oxidation pathway. Aromatic amines, such as aminophenols and N-aryl glycines, exhibit oxidation potentials in the range of +0.8 V to +1.1 V (vs standard hydrogen electrode) [REFS-1, REFS-2]. This allows 5-Aminotropolone to be used as a monomer for electropolymerization, forming conductive films, or as a redox-active ligand in metal complexes for catalysis and sensor development—applications where the electrochemically inert tropolone is unsuitable.

Evidence DimensionAnodic Peak Potential (Epa)
Target Compound DataExpected Epa ~+0.8 to +1.1 V (based on aminophenol analogs).
Comparator Or BaselineTropolone: No accessible oxidation peak under comparable conditions.
Quantified DifferenceIntroduces an irreversible oxidation wave, enabling electrochemical reactivity.
ConditionsCyclic voltammetry on platinum or glassy carbon electrode in aqueous acid medium.

It enables the creation of redox-active materials, conductive polymers, and electrochemical sensors that require an oxidizable moiety which tropolone lacks.

Precursor for Functional Polyamides with In-Chain Metal Chelating Sites

For synthesizing advanced polymers where metal-binding functionality is required directly in the polymer backbone. The amine group allows 5-Aminotropolone to act as a diamine surrogate in polycondensation reactions with diacyl chlorides, creating high-performance polyamides that can be used for selective metal extraction membranes or as catalytic supports [1].

Development of pH-Responsive Metal Scavengers and Controlled-Release Systems

In applications requiring pH control over metal binding or release. The dual pKa values allow the material to be charged and soluble at low pH for processing, then deprotonated at neutral or basic pH to activate its full metal chelation capacity. This is useful for creating smart materials for environmental remediation or drug delivery where a pH trigger is desired [2].

Fabrication of Conductive Metal-Organic Films and Electrochemical Sensors

For creating surface-modified electrodes or thin films with combined redox and metal-binding properties. The ability to electropolymerize 5-Aminotropolone onto a conductive substrate yields a functional film that can pre-concentrate metal ions and then provide an electrochemical readout, forming the basis of a selective chemical sensor [3].

XLogP3

0.8

Other CAS

7021-46-7

Dates

Last modified: 08-15-2023

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